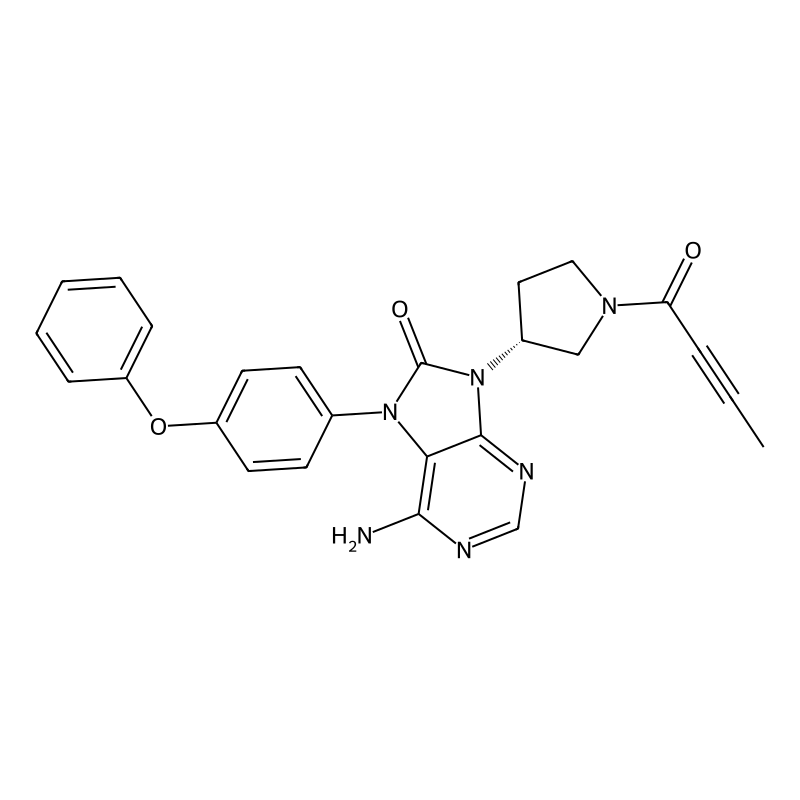

Tirabrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Neuro-Oncology

Tirabrutinib has been used in the field of neuro-oncology, specifically for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) .

Results: Forty-four patients were enrolled; 20, 7, and 17 received tirabrutinib at 320, 480, and 480 mg under fasted conditions, respectively. The overall response rate (ORR) was assessed at 64%: 60% with 5 complete responses (CR)/unconfirmed complete responses (CRu) at 320 mg, 100% with 4 CR/CRu at 480 mg, and 53% with 6 CR/CRu at 480 mg under fasted conditions .

Application in Hematology

Tirabrutinib has also been used in the field of hematology, specifically for the treatment of recurrent or refractory PCNSL in Japanese patients .

Method of Application: A prospective, noninterventional, multicenter, observational study was conducted to evaluate adverse drug reactions (ADRs) and the overall response rate (ORR) of tirabrutinib against recurrent or refractory PCNSL in Japan .

Results: Data from 140 patients who received tirabrutinib treatment were analyzed for safety, and data from 127 of those patients were analyzed for effectiveness . The ORR was evaluated according to the criteria of the International PCNSL Collaborative Group (IPCG) .

Application in Hematological Malignancies

Tirabrutinib has been used in the treatment of various hematological malignancies .

Method of Application: Tirabrutinib is one of the small molecule inhibitors that have shown remarkable efficacy and have been approved to treat different types of hematological cancers .

Results: The first-in-class agent, ibrutinib, has created a new era of chemotherapy-free treatment of B cell malignancies . To reduce the off-target effects and overcome the acquired resistance of ibrutinib, significant efforts have been made in developing highly selective second- and third-generation BTK inhibitors and various combination approaches .

Application in Inflammatory Diseases

Tirabrutinib has also been used in the treatment of inflammatory diseases .

Method of Application: Over the past few years, BTK inhibitors have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .

Results: BTK inhibitors may reduce inflammation and autoantibody production . The BTK inhibitor evobrutinib was first used for active relapsing–remitting multiple sclerosis in 2019 with positive results .

Application in Chronic Lymphocytic Leukemia (CLL)

Tirabrutinib has been used in the treatment of relapsed or refractory CLL .

Method of Application: A multicentre, phase 1 dose-escalation study was conducted in 90 patients with relapsed or refractory CLL .

Results: The clinical benefit of tirabrutinib monotherapy was demonstrated in this study .

Application in Combination Therapies

Tirabrutinib has been studied in combination with spleen tyrosine kinase (SYK) and phosphoinositol 3-kinase (PI3K) inhibitors .

Method of Application: The combination of tirabrutinib with SYK and PI3K inhibitors was studied in a clinical setting .

Tirabrutinib is a highly selective small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound is primarily investigated for its potential therapeutic applications in hematological malignancies, particularly in conditions such as diffuse large B-cell lymphoma and mantle cell lymphoma. The chemical formula of tirabrutinib is , and it has an average molecular weight of approximately 454.49 g/mol .

Tirabrutinib acts as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival in various B-cell malignancies. By binding to the BTK active site, tirabrutinib prevents ATP binding and subsequent phosphorylation, thereby blocking downstream signaling pathways crucial for B-cell function. This leads to the inhibition of B-cell proliferation and survival, ultimately contributing to anti-tumor effects. [, ]

- Toxicity: Clinical trials have shown that tirabrutinib is generally well-tolerated, with the most common adverse events being diarrhea, fatigue, and nausea. [, ] However, more severe side effects like cytopenias and infections have also been reported. []

- Flammability: Tirabrutinib is not expected to be highly flammable due to its chemical structure.

- Reactivity: Tirabrutinib may react with strong acids or bases, potentially leading to decomposition.

Tirabrutinib functions by irreversibly binding to the cysteine residue at position 481 of Bruton's tyrosine kinase, inhibiting its activity. This covalent modification prevents the phosphorylation of downstream signaling molecules, effectively disrupting the B-cell activation pathway. The compound exhibits a potent inhibitory effect on various kinases, with an IC50 value of 3.4 nmol/L against BTK itself .

The biological activity of tirabrutinib has been extensively studied, demonstrating its ability to induce apoptosis in B-cell lines such as TMD8 and U-2932. The compound inhibits BTK autophosphorylation, leading to a downregulation of critical signaling pathways, including ERK and AKT . In vitro studies show that tirabrutinib can significantly inhibit B-cell activation and proliferation, making it a promising candidate for treating B-cell malignancies .

Tirabrutinib is primarily being explored for its applications in treating various hematological cancers. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory mantle cell lymphoma and other B-cell malignancies. Its ability to selectively target BTK makes it a valuable therapeutic option, particularly for patients who have developed resistance to first-generation BTK inhibitors like ibrutinib .

Interaction studies have shown that tirabrutinib selectively inhibits BTK without significantly affecting other kinases, which minimizes off-target effects. In pharmacokinetic studies, it was observed that tirabrutinib has favorable absorption characteristics and reaches maximum plasma concentrations that correlate with therapeutic effects . The compound also demonstrated an ability to inhibit immune complex-induced activation of neutrophils and basophils, indicating potential implications for autoimmune disorders .

Tirabrutinib belongs to a class of irreversible Bruton's tyrosine kinase inhibitors. Here are some similar compounds along with their unique features:

Uniqueness of Tirabrutinib: Tirabrutinib exhibits a high degree of selectivity for BTK compared to other kinases, which may contribute to its reduced side effects and improved tolerability in clinical settings. Its specific binding characteristics and pharmacokinetic profile make it a promising candidate for further development in treating hematological malignancies.

Bruton's Tyrosine Kinase Inhibition Dynamics

Tirabrutinib represents a second-generation Bruton's tyrosine kinase inhibitor that demonstrates enhanced selectivity compared to first-generation compounds [1] [2]. The compound exhibits potent inhibitory activity against Bruton's tyrosine kinase with an inhibitory concentration 50 value of 6.8 nanomolar, establishing its high affinity for the target enzyme [2] [8]. Biochemical characterization studies have revealed that tirabrutinib functions as an irreversible inhibitor, forming a permanent association with the kinase through covalent bond formation [2] [8].

The inhibition dynamics of tirabrutinib involve time-dependent inactivation kinetics that distinguish it from reversible inhibitors [8]. Kinetic analysis demonstrates that tirabrutinib exhibits an inactivation efficiency kinact/Ki value of 2.4 ± 0.6 × 10^4 M^-1 s^-1 for Bruton's tyrosine kinase, indicating rapid and efficient target engagement [8]. This kinetic parameter provides a more accurate measurement of inhibitory potency compared to conventional single-time point inhibition measurements [8].

The selectivity profile of tirabrutinib shows significant improvements over ibrutinib, with enhanced discrimination against off-target kinases [1] [4]. Comparative kinase profiling assays demonstrate that tirabrutinib and other second-generation Bruton's tyrosine kinase inhibitors exhibit highly selective kinase profiles when compared to ibrutinib [1] [5]. The compound shows 15-fold, 2.6-fold, and 2.3-fold greater selectivity for Bruton's tyrosine kinase over epidermal growth factor receptor, interleukin-2-inducible T-cell kinase, and bone marrow kinase on chromosome X, respectively [33].

Covalent Binding Kinetics to Bruton's Tyrosine Kinase Active Site

Tirabrutinib irreversibly and covalently binds to the cysteine-481 residue within the active site of Bruton's tyrosine kinase [2] [8] [9]. The covalent binding mechanism involves the formation of a permanent chemical bond between the electrophilic warhead of tirabrutinib and the nucleophilic thiol group of cysteine-481 [9] [12]. This covalent modification results in sustained inhibition of kinase activity, distinguishing tirabrutinib from reversible inhibitors [9].

Structural analysis reveals that tirabrutinib contains a butynamide warhead that facilitates covalent attachment to the target cysteine residue [9]. The electron density mapping clearly demonstrates the position of the inhibitor and the covalent bond formation between tirabrutinib and the cysteine-481 thiol group [9]. The overall binding conformation of tirabrutinib within the Bruton's tyrosine kinase active site is similar to other covalent inhibitors, despite differences in chemical structures [9].

The covalent binding kinetics follow a multi-step mechanism involving initial non-covalent binding followed by chemical modification [12]. Time-resolved fluorescence resonance energy transfer-based occupancy assays demonstrate that tirabrutinib achieves dose-dependent competitive inhibition with an effective concentration 50 value of 5.9 nanomolar for recombinant Bruton's tyrosine kinase [33]. Full target occupancy is achieved at concentrations of 100 nanomolar for purified enzyme and 500-1000 nanomolar in cellular systems [33].

The covalent modification stabilizes Bruton's tyrosine kinase in an inactive conformation similar to other approved inhibitors [10]. Crystal structures show that tirabrutinib-bound Bruton's tyrosine kinase adopts an inactive state with the C-helix in the 'αC out' position and a collapsed activation loop that buries the conserved tyrosine-551 residue [10]. The activation loop conformation in tirabrutinib complexes shows some structural flexibility compared to other inhibitor-bound forms [9].

Downstream Signaling Pathway Modulation

Nuclear Factor-κB Pathway Suppression Mechanisms

Tirabrutinib exerts significant suppressive effects on the nuclear factor-κB signaling pathway through multiple molecular mechanisms [1] [5] [15]. Phosphoproteomic analysis reveals that tirabrutinib treatment leads to downregulation of nuclear factor-κB pathway components in activated B-cell-like diffuse large B-cell lymphoma cells [1] [5]. The suppression of nuclear factor-κB signaling represents a critical mechanism underlying the anti-tumor effects of tirabrutinib [15].

The nuclear factor-κB pathway suppression occurs downstream of Bruton's tyrosine kinase inhibition, as Bruton's tyrosine kinase plays an essential role in driving nuclear factor-κB activation and B-cell survival [16]. Tirabrutinib-mediated inhibition of Bruton's tyrosine kinase autophosphorylation correlates with reduced nuclear factor-κB pathway activity [1] [5]. This mechanism involves the disruption of B-cell receptor signaling cascades that normally lead to nuclear factor-κB activation [30].

Transcriptomic analysis demonstrates that nuclear factor-κB pathway suppression by tirabrutinib results in decreased expression of downstream target genes [1] [5] [15]. The inhibition of nuclear factor-κB signaling leads to reduced transcription of genes involved in cell survival, proliferation, and inflammatory responses [15]. Gene expression signature analysis shows significant downregulation of interferon regulatory factor 4 gene expression signatures in tirabrutinib-treated groups, indicating effective pathway suppression [1] [5].

AKT/mTOR Signaling Network Interactions

Tirabrutinib demonstrates significant modulatory effects on the AKT/mammalian target of rapamycin signaling network through its impact on upstream regulatory mechanisms [1] [5] [17]. Phosphoproteomic analysis reveals downregulation of the AKT pathway in TMD8 cells following tirabrutinib treatment, indicating direct interference with this critical survival pathway [1] [5]. The modulation of AKT signaling represents an important component of tirabrutinib's anti-tumor mechanism [1].

The AKT/mammalian target of rapamycin pathway serves as a central hub for cellular growth, metabolism, and survival signaling [17] [19]. Tirabrutinib-mediated suppression of this pathway occurs through multiple mechanisms, including interference with upstream activating signals and direct pathway component modulation [1] [5]. The compound affects both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 signaling branches [17].

Experimental evidence demonstrates that tirabrutinib treatment results in decreased phosphorylation of key AKT pathway components [1] [5]. The inhibition of AKT signaling leads to downstream effects on mammalian target of rapamycin activation and subsequent impacts on protein synthesis and cellular metabolism [19]. This pathway modulation contributes to the growth inhibitory effects observed in malignant B-cells treated with tirabrutinib [1] [5].

The relationship between Bruton's tyrosine kinase inhibition and AKT pathway suppression involves complex feedback mechanisms [20]. Studies show that prolonged inhibition of receptor tyrosine kinases can lead to compensatory activation of alternative pathways, but tirabrutinib appears to effectively suppress AKT signaling in the cellular contexts studied [1] [5]. The sustained suppression of AKT/mammalian target of rapamycin signaling contributes to the anti-proliferative effects of tirabrutinib [1].

Extracellular Signal-Regulated Kinase Phosphorylation Cascade Effects

Tirabrutinib exerts profound effects on the extracellular signal-regulated kinase phosphorylation cascade, leading to significant pathway downregulation in treated cells [1] [5] [15]. Phosphoproteomic analysis demonstrates that tirabrutinib treatment results in decreased extracellular signal-regulated kinase pathway activity in activated B-cell-like diffuse large B-cell lymphoma cell lines [1] [5]. The modulation of extracellular signal-regulated kinase signaling represents a key mechanism contributing to tirabrutinib's therapeutic effects [15].

The extracellular signal-regulated kinase pathway plays crucial roles in cell proliferation, differentiation, and survival [18] [20]. Tirabrutinib-mediated suppression of this pathway occurs through interference with upstream regulatory mechanisms rather than direct kinase inhibition [1] [5]. The compound affects extracellular signal-regulated kinase phosphorylation status, leading to reduced pathway activation and downstream signaling [1] [5].

Mechanistic studies reveal that tirabrutinib influences extracellular signal-regulated kinase signaling through multiple points of regulation [15] [20]. The inhibition involves effects on mitogen-activated protein kinase kinase and extracellular signal-regulated kinase phosphorylation events [1] [5]. Time-course analysis shows that extracellular signal-regulated kinase pathway suppression occurs within hours of tirabrutinib treatment and is sustained during prolonged exposure [1].

The downstream consequences of extracellular signal-regulated kinase pathway modulation include altered gene expression patterns and reduced cellular proliferation [15] [18]. Tirabrutinib treatment leads to decreased phosphorylation of extracellular signal-regulated kinase substrates involved in transcriptional regulation [1] [5]. The suppression of extracellular signal-regulated kinase signaling contributes to the anti-tumor effects observed in preclinical models [1] [15].

Off-Target Kinase Selectivity Profiling

Comprehensive kinase selectivity profiling reveals that tirabrutinib demonstrates exceptional specificity for Bruton's tyrosine kinase compared to other members of the human kinome [4] [11] [13]. Biochemical screening against 468 kinases and kinase domains shows that tirabrutinib inhibits only 10 off-target kinases by more than 65% at a test concentration of 1 micromolar [11] [13]. This selectivity profile categorizes tirabrutinib as a high-selectivity inhibitor with minimal off-target effects [13].

The off-target kinase profile of tirabrutinib includes members of the TEC family kinases, which share structural similarities with Bruton's tyrosine kinase [4] [24]. Detailed analysis shows that tirabrutinib inhibits bone marrow kinase on chromosome X with 2-fold selectivity and TEC kinase with 12-fold selectivity relative to Bruton's tyrosine kinase [24]. The compound shows significantly reduced activity against interleukin-2-inducible T-cell kinase compared to first-generation inhibitors [4] [11].

| Kinase Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Bruton's Tyrosine Kinase | 6.8 | 1 |

| Bone Marrow Kinase on Chromosome X | 6.0 | 0.9 |

| TEC Kinase | 48 | 7.1 |

| B Lymphoid Kinase | 300 | 44 |

| Epidermal Growth Factor Receptor | 3020 | 444 |

| ErbB2 | 7313 | 1075 |

| Interleukin-2-Inducible T-Cell Kinase | >20000 | >2941 |

Comparative analysis with other Bruton's tyrosine kinase inhibitors demonstrates that tirabrutinib exhibits superior selectivity profiles [4] [13] [24]. The compound shows fewer total off-target interactions compared to ibrutinib, which inhibits 65 off-target kinases under similar testing conditions [11] [13]. Tirabrutinib's selectivity advantage extends to kinases containing cysteine residues in analogous positions to cysteine-481 of Bruton's tyrosine kinase [24].

Tirabrutinib demonstrates favorable oral bioavailability characteristics in preclinical animal models, with extensive absorption following oral administration. In pharmacokinetic studies conducted in male dogs under fasting conditions, a single oral dose of tirabrutinib at 2 milligrams per kilogram demonstrated a bioavailability of 89.2 percent [1]. The compound reached maximum plasma concentrations of 827 ± 186 nanograms per milliliter at a median time to maximum concentration of 1.00 ± 0 hours, indicating rapid absorption from the gastrointestinal tract [1].

In human subjects receiving tirabrutinib, pharmacokinetic analysis revealed dose-dependent increases in systemic exposure. Following oral administration of 320 milligrams once daily, the maximum observed plasma concentration reached 1,360 ± 229 nanograms per milliliter on day 28 of treatment, with an area under the plasma concentration-time curve over a dosing interval of 6,870 ± 898 nanograms·hour per milliliter [2]. When the dose was increased to 480 milligrams once daily, corresponding values increased to 2,270 ± 556 nanograms per milliliter and 13,500 ± 3,260 nanograms·hour per milliliter, respectively [2].

Food effects on tirabrutinib bioavailability have been documented in clinical studies. Previous pharmacokinetic investigations in healthy subjects indicated that food intake was associated with a slight increase in tirabrutinib exposure [2]. However, this food effect was not consistently observed across all patient populations studied, suggesting potential variability in food-drug interactions based on patient characteristics or disease states [2].

The cerebrospinal fluid penetration of tirabrutinib represents a particularly important aspect of its absorption and distribution characteristics. Trough cerebrospinal fluid concentrations measured at 320 milligrams and 480 milligrams on day 28 were 2.19 ± 0.476 nanograms per milliliter and 14.0 ± 8.92 nanograms per milliliter, respectively [2]. The cerebrospinal fluid to plasma concentration ratio of tirabrutinib was approximately 13 to 18 percent, which exceeds the published ratio of ibrutinib at 1 to 7 percent [3] [2].

Plasma Protein Binding and Tissue Distribution

Tirabrutinib exhibits extensive plasma protein binding across multiple species, with binding characteristics that vary between different animal models and humans. Equilibrium dialysis studies conducted with serum samples from rats, monkeys, and humans revealed concentration-dependent protein binding profiles [1].

In rat serum, tirabrutinib demonstrated protein binding of 98.2 percent, 97.6 percent, and 96.1 percent at concentrations of 0.5, 5, and 50 micrograms per milliliter, respectively [1]. Monkey serum exhibited lower binding levels at 90.7 percent, 89.6 percent, and 89.6 percent across the same concentration range [1]. Human serum protein binding was intermediate, with values of 92.3 percent, 92.0 percent, and 90.8 percent at the corresponding concentrations [1] [3].

Human serum albumin represents the primary protein binding partner for tirabrutinib in human plasma. Specific binding studies using isolated human serum albumin at a concentration of 43 milligrams per milliliter demonstrated binding of 87.5 percent, 84.7 percent, and 84.1 percent at tirabrutinib concentrations of 0.5, 5, and 50 micrograms per milliliter, respectively [1]. These results indicate that tirabrutinib binds predominantly to albumin in human serum [1].

In contrast, human α1-acid glycoprotein showed markedly lower binding affinity for tirabrutinib. At a concentration of 1 milligram per milliliter, binding to α1-acid glycoprotein was 29.9 percent, 17.2 percent, and 4.2 percent at tirabrutinib concentrations of 0.5, 5, and 50 micrograms per milliliter, respectively [1]. The concentration-dependent decrease in binding to α1-acid glycoprotein suggests saturable binding sites with limited capacity [1].

Tissue distribution studies in animals revealed extensive distribution of tirabrutinib and its metabolites throughout various organs and tissues. Radioactivity distribution investigations demonstrated that tirabrutinib or its metabolites were detected in the central nervous system, including cerebrum, cerebellum, and spinal cord [1]. The radioactivity concentration decreased to less than 10 percent of maximum concentration within 168 hours post-dose in all tissues examined [1].

Blood cell distribution studies indicated preferential partitioning of tirabrutinib in plasma compared to blood cells. Blood samples from rats, monkeys, and humans were incubated with carbon-14 labeled tirabrutinib at concentrations ranging from 0.5 to 50 micrograms per milliliter at 37 degrees Celsius for 10 minutes [1]. The distribution pattern suggested limited uptake into cellular components of blood [1].

Cytochrome P450-Mediated Biotransformation

Tirabrutinib undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 enzymes in human liver microsomes. Comprehensive investigations using microsomes prepared from insect cells expressing various human cytochrome P450 isoforms revealed distinct metabolic contributions from different enzymes [1].

Incubation studies with carbon-14 labeled tirabrutinib at 1.5 micrograms per milliliter for 120 minutes at 37 degrees Celsius in the presence of nicotinamide adenine dinucleotide phosphate hydrogen demonstrated that cytochrome P450 3A4 was the primary metabolizing enzyme [1]. The residual tirabrutinib concentration following incubation with cytochrome P450 3A4 was 19.5 percent, indicating extensive metabolism by this isoform [1].

Cytochrome P450 2D6 showed secondary metabolic activity, with a residual tirabrutinib concentration of 35.8 percent following incubation [1]. This suggests a moderate contribution to overall tirabrutinib metabolism, though significantly less than cytochrome P450 3A4 [1].

Other cytochrome P450 isoforms, including cytochrome P450 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, and 2E1, demonstrated minimal metabolic activity against tirabrutinib. The residual concentrations following incubation with these enzymes were ≥97.3 percent, indicating limited metabolic contribution [1].

The predominant role of cytochrome P450 3A4 in tirabrutinib metabolism has important clinical implications for drug-drug interactions. Cytochrome P450 3A4-mediated pharmacokinetic interactions are well-documented in clinical studies, and co-administration with strong cytochrome P450 3A4 inhibitors or inducers may significantly alter tirabrutinib exposure [1].

Metabolic pathway characterization revealed multiple biotransformation routes including amide hydrolysis, O-dealkylation, mono-oxygenation, and di-oxygenation. These pathways contribute to the formation of various metabolites with different pharmacological and toxicological profiles [4].

Reactive Metabolite Identification and Glutathione Conjugation

Comprehensive metabolite identification studies have revealed the formation of reactive metabolites of tirabrutinib that undergo glutathione conjugation as a detoxification mechanism. Ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry analysis identified a total of 18 metabolites, including four glutathione conjugates, generated from rat, dog, and human liver microsomes [4].

Glutathione conjugation pathways represent an important detoxification mechanism for tirabrutinib-derived reactive intermediates. The incorporation of glutathione into incubation samples with liver microsomes enabled the trapping and identification of electrophilic metabolites that could potentially contribute to toxicity [4]. The formation of glutathione conjugates indicates the generation of reactive intermediates during tirabrutinib metabolism [4].

The metabolic pathways leading to reactive metabolite formation include amide hydrolysis, O-dealkylation, mono-oxygenation, di-oxygenation, and direct glutathione conjugation [4]. These biotransformation reactions can generate electrophilic intermediates capable of covalently binding to cellular macromolecules [4].

Structural characterization of glutathione conjugates was accomplished through analysis of elemental compositions and product ions using mass spectrometry. The four identified glutathione conjugates displayed distinct fragmentation patterns consistent with glutathione attachment at different sites on the tirabrutinib molecule [4].

Among the identified metabolites, metabolite M10 was determined to be the most abundant metabolite across all species studied [4]. While not a glutathione conjugate itself, the formation of this major metabolite suggests a predominant metabolic pathway that may compete with reactive metabolite formation [4].

The toxicological significance of glutathione conjugate formation lies in the potential for these conjugates to undergo further metabolism to reactive species. Glutathione conjugates can be metabolized to cysteine conjugates, which may undergo beta-lyase reactions to generate reactive sulfur-containing fragments [5]. However, the glutathione conjugation pathway primarily serves as a protective mechanism against electrophilic metabolites [5].

Mechanistic studies of glutathione conjugation suggest both enzymatic and non-enzymatic pathways may contribute to conjugate formation. Glutathione S-transferases can catalyze the conjugation of electrophilic metabolites with glutathione, while direct chemical reactions may also occur under physiological conditions [5].

Species-Dependent Metabolic Profiling Comparisons

Comparative metabolic profiling studies across different species have revealed significant species-dependent differences in tirabrutinib biotransformation patterns. Comprehensive analysis of metabolite profiles generated from rat, dog, and human liver microsomes provided insights into the translational relevance of preclinical metabolism data [4].

Rat liver microsomes demonstrated metabolic profiles that were most similar to human liver microsomes compared to other species tested [4]. This finding suggests that rat models may provide the most appropriate preclinical system for predicting human tirabrutinib metabolism and toxicity [4]. The close similarity between rat and human metabolic profiles supports the use of rat studies for further safety assessment of tirabrutinib [4].

Dog liver microsomes showed intermediate similarity to human metabolic profiles, with some distinct differences in metabolite formation patterns [4]. While dogs generated the same total number of metabolites as rats and humans, the relative abundance and distribution of specific metabolites differed from the human pattern [4].

Quantitative differences in metabolite formation were observed across species. The abundance of the major metabolite M10 varied between species, with implications for overall metabolic clearance and exposure to active or toxic metabolites [4]. These differences may contribute to species-specific pharmacokinetic and toxicological profiles [4].

Cytochrome P450 expression differences between species likely contribute to the observed metabolic variations. Cytochrome P450 3A subfamily members show appreciable interspecies differences in catalytic activity and substrate specificity [6] [7]. While cytochrome P450 3A4 is the primary metabolizing enzyme in humans, different cytochrome P450 3A isoforms in rats and dogs may exhibit distinct kinetic properties [6].

Glutathione conjugation patterns were consistent across all three species, with four glutathione conjugates identified in each case [4]. This consistency suggests that the reactive metabolite formation pathways are conserved across species, supporting the translational relevance of preclinical reactive metabolite studies [4].

Pharmacokinetic implications of species differences in metabolism include variations in clearance, bioavailability, and systemic exposure to parent compound and metabolites. Species with more extensive metabolism may demonstrate lower systemic exposure to parent compound but higher exposure to metabolites [6].

Toxicological considerations for species selection in safety studies must account for the similarity of metabolic profiles to humans. The greater similarity between rat and human metabolic profiles suggests that rat studies may provide more clinically relevant safety data compared to other species [4]. However, the formation of similar glutathione conjugates across all species indicates that basic reactive metabolite formation pathways are conserved [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Tirabrutini

Dates

2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.

3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.

4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.

5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.

6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.